molecular formula C7H13F2N B12276753 (Cyclobutylmethyl)(2,2-difluoroethyl)amine

(Cyclobutylmethyl)(2,2-difluoroethyl)amine

Katalognummer: B12276753
Molekulargewicht: 149.18 g/mol
InChI-Schlüssel: KPYZWBAPTXFEPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyclobutylmethyl)(2,2-difluoroethyl)amine is a chemical compound with the molecular formula C7H14F2N It is a secondary amine that contains both a cyclobutylmethyl group and a 2,2-difluoroethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclobutylmethyl)(2,2-difluoroethyl)amine typically involves the reaction of cyclobutylmethylamine with 2,2-difluoroethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclobutylmethyl)(2,2-difluoroethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced amine derivatives. Substitution reactions result in various substituted derivatives depending on the electrophile used .

Wissenschaftliche Forschungsanwendungen

(Cyclobutylmethyl)(2,2-difluoroethyl)amine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (Cyclobutylmethyl)(2,2-difluoroethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to interact with biological molecules, potentially leading to biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

(Cyclobutylmethyl)(2,2-difluoroethyl)amine can be compared with other similar compounds, such as:

    Cyclobutylmethylamine: Lacks the 2,2-difluoroethyl group, resulting in different chemical and biological properties.

    2,2-Difluoroethylamine: Lacks the cyclobutylmethyl group, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its combination of the cyclobutylmethyl and 2,2-difluoroethyl groups, which confer specific chemical and biological properties that are not present in the individual components .

Eigenschaften

Molekularformel

C7H13F2N

Molekulargewicht

149.18 g/mol

IUPAC-Name

N-(cyclobutylmethyl)-2,2-difluoroethanamine

InChI

InChI=1S/C7H13F2N/c8-7(9)5-10-4-6-2-1-3-6/h6-7,10H,1-5H2

InChI-Schlüssel

KPYZWBAPTXFEPM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)CNCC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.